4-[1-(Dimethylamino)ethyl]benzaldehyde
Overview
Description
“4-[1-(Dimethylamino)ethyl]benzaldehyde” is an organic compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-[1-(Dimethylamino)ethyl]benzaldehyde” contains a total of 28 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 tertiary amine (aliphatic) .
Chemical Reactions Analysis
“4-[1-(Dimethylamino)ethyl]benzaldehyde” is used in Ehrlich and Kovac′s reagents to test indole . It is also used to prepare aldehydes from Grignard reagents .
Physical And Chemical Properties Analysis
“4-[1-(Dimethylamino)ethyl]benzaldehyde” is a liquid at room temperature . The compound is slightly soluble in water .
Scientific Research Applications
Flow Injection Analysis of Mercury
- Summary of Application : This compound is used as the ionophore of a coated wire electrode in a flow injection analysis (FIA) method for the determination of mercury (II) .
- Methods of Application : A 0.1 M KNO3 carrier stream with pH between 1 and 5 and flow rate of 1 mL·min −1 were used as optimum parameters . The ionophore 4-(dimethyl-amino)benzaldehyde 4-ethylthiosemicarbazone was prepared according to the literature through dropwise addition of 4-dimethylaminobenzaldehyde to 4-ethyl-3-thio-semicarbazide in ethanol .
- Results or Outcomes : A linear plot within the concentration range of 5 × 10 −6 –0.1 M Hg (II), slope of 27.8 ± 1 mV per decade and correlation coefficient (R 2) of 0.984 were obtained . The system was successfully applied for the determination of mercury (II) in dental amalgam solutions and spiked environmental water samples .
Microdroplet-Accelerated Biginelli Reaction
- Summary of Application : This compound is used in the Biginelli reaction, a multi-component reaction (MCR) that allows for the construction of dihydropyrimidinones .
- Methods of Application : The Biginelli reaction involves the condensation of benzaldehyde, ethyl acetoacetate, and urea to form dihydropyrimidinone . This reaction was examined using electrospray ionization (ESI) combined with ion mobility spectrometry (IMS) and mass spectrometry (MS) techniques .
- Results or Outcomes : The reaction was found to occur rapidly on the very short timescales associated with the electrospray process (∼10 μs to ∼1.0 ms) . Control bulk-solution reactions showed no product formation even after several days, implying that the in-droplet reaction rate is enhanced by a significant factor .
Ehrlich’s Reagent
- Summary of Application : This compound is the main ingredient in Ehrlich’s reagent, which is used to detect the presence of indole alkaloids .
- Methods of Application : The compound acts as a strong electrophile and reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used in thin layer chromatography and as a reagent to detect urobilinogen in fresh, cool urine .
- Results or Outcomes : The degree of color change is proportional to the amount of urobilinogen in the urine sample .
Hydrazine Determination
- Summary of Application : This compound reacts with hydrazine to form a distinct yellow color, and is therefore used for spectrophotometric determination of hydrazine in aqueous solutions .
- Methods of Application : The reaction is monitored at 457 nm .
- Results or Outcomes : The intensity of the yellow color is proportional to the concentration of hydrazine in the solution .
Kovac’s Reagent
- Summary of Application : This compound is used in Kovac’s reagent, which is used to test for indoles .
- Methods of Application : The compound acts as a strong electrophile and reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used to detect the presence of indole alkaloids .
- Results or Outcomes : The degree of color change is proportional to the amount of indole alkaloids in the sample .
Spectrophotometric Determination of Hydrazine
- Summary of Application : This compound reacts with hydrazine to form a distinct yellow color, and is therefore used for spectrophotometric determination of hydrazine in aqueous solutions .
- Methods of Application : The reaction is monitored at 457 nm .
- Results or Outcomes : The intensity of the yellow color is proportional to the concentration of hydrazine in the solution .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[1-(dimethylamino)ethyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(12(2)3)11-6-4-10(8-13)5-7-11/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQIQLFXHDPNON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672414 | |
Record name | 4-[1-(Dimethylamino)ethyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Dimethylamino)ethyl]benzaldehyde | |
CAS RN |
915922-29-1 | |
Record name | 4-[1-(Dimethylamino)ethyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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